molecular formula C22H20F3N3O3S B4265866 11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B4265866
M. Wt: 463.5 g/mol
InChI Key: MJJOOAJVLYCVGG-UHFFFAOYSA-N
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Description

This compound is a complex tricyclic structure featuring a fused 8-thia-4,6,11-triazatricyclo core, substituted with a 3-(trifluoromethyl)phenoxy-methylfuran moiety. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the furan and triazatricyclo systems may contribute to selective binding interactions . Limited direct data on its synthesis or applications are available in the provided evidence, but structural analogs (e.g., 5-(4-hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo..., CAS 374908-40-4) indicate research-focused uses, such as enzyme inhibition or receptor modulation .

Properties

IUPAC Name

11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20F3N3O3S/c1-28-8-7-15-17(10-28)32-21-18(15)20(29)26-19(27-21)16-6-5-14(31-16)11-30-13-4-2-3-12(9-13)22(23,24)25/h2-6,9,19,27H,7-8,10-11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJJOOAJVLYCVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC=C(O4)COC5=CC=CC(=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include trifluoromethyl copper, sulfur tetrafluoride, and antimony trifluoride .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the phenoxy group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-2,3,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

5-(4-Hydroxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo... (CAS 374908-40-4)

Structural Differences :

  • Substituent: The hydroxyphenyl group replaces the 3-(trifluoromethyl)phenoxy-methylfuran moiety.
  • The absence of fluorine may decrease metabolic stability .
Property Target Compound Hydroxyphenyl Analog (CAS 374908-40-4)
Key Substituent 3-(Trifluoromethyl)phenoxy-methylfuran 4-Hydroxyphenyl
Lipophilicity (Predicted) High (CF₃ group) Moderate
Potential Application Agrochemical/Pharmaceutical Research (enzyme studies)
Pesticide Analogs with Shared Functional Groups

Compounds such as furyloxyfen (3-(5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrophenoxy tetrahydrofuran) and furilazole (3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine) share trifluoromethylphenoxy or furan motifs .

Compound Core Structure Functional Groups Use
Target Compound Triazatricyclo CF₃-phenoxy, furan Undefined (Research)
Furyloxyfen Tetrahydrofuran CF₃-phenoxy, nitro group Herbicide
Furilazole Oxazolidine Furan, dichloroacetyl Herbicide safener

Key Contrasts :

  • The triazatricyclo core in the target compound is absent in pesticides, which rely on simpler heterocycles (e.g., tetrahydrofuran, oxazolidine).
  • The nitro group in furyloxyfen enhances herbicidal activity but increases toxicity risks compared to the target compound’s triazole system .
Fluorinated Nucleoside Analogs ()

Compounds 16 and 17 from Molecules (2013) feature fluorinated chains and furan-triazole linkages but lack the triazatricyclo core . These are designed for antiviral or anticancer applications, highlighting the versatility of trifluoromethyl/furan motifs in drug design.

Research Findings and Functional Insights

  • Trifluoromethyl Advantage: The CF₃ group in the target compound likely improves resistance to oxidative degradation compared to non-fluorinated analogs (e.g., hydroxyphenyl derivative) .
  • Triazatricyclo Core : This rigid scaffold may enhance target selectivity over linear furan derivatives (e.g., furilazole), which exhibit broader bioactivity .
  • Synthesis Challenges : The triazatricyclo system requires advanced cyclization techniques, unlike the straightforward syntheses of pesticide analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one
Reactant of Route 2
Reactant of Route 2
11-methyl-5-[5-[[3-(trifluoromethyl)phenoxy]methyl]furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

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